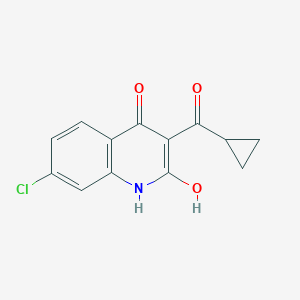

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one

概要

説明

L-701,252は、N-メチル-D-アスパラギン酸(NMDA)受容体のグリシン部位の強力なアンタゴニストです。阻害濃度(IC50)は420ナノモルです。 この化合物は、特に脳全体の虚血の文脈において、神経保護特性で知られています .

準備方法

合成経路と反応条件: L-701,252の合成には、キノリンオン構造の形成が含まれます。主要なステップには以下が含まれます。

環化: キノリンオンコアの形成。

置換: クロロ基とシクロプロピルカルボニル基の導入。

水酸化: 適切な位置へのヒドロキシル基の付加。

工業的製造方法: L-701,252の工業的製造は、通常、同じ合成経路に従いますが、より大規模に行われます。 反応条件は、収率と純度を最適化するために調整され、多くの場合、高圧反応器と高度な精製技術が使用されます .

反応の種類:

酸化: L-701,252は、特にヒドロキシル基で酸化反応を起こす可能性があります。

還元: この化合物は、特定の条件下で還元されてキノリンオンコアに影響を与える可能性があります。

置換: 特にクロロ基とシクロプロピルカルボニル基の位置で、さまざまな置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: ハロゲン化剤と有機金属試薬が頻繁に使用されます。

主要な生成物:

酸化生成物: キノリンオンコアの酸化誘導体。

還元生成物: キノリンオン構造の還元形。

置換生成物: さまざまな置換キノリンオン誘導体.

4. 科学研究での応用

L-701,252は、科学研究において幅広い用途を持っています。

化学: NMDA受容体アンタゴニストの研究のための参照化合物として使用されます。

生物学: 脳虚血モデルにおける神経保護効果について調査されています。

医学: てんかんや神経変性疾患などの疾患における潜在的な治療用途。

科学的研究の応用

Key Mechanisms:

- Inhibition of NMDA Receptor Activity : L-701,252 binds to the glycine site, preventing glycine from activating the receptor, thus reducing calcium influx into neurons.

- Neuroprotection : The compound shows potential in providing neuroprotection in models of global cerebral ischemia and excitotoxicity.

- Modulation of Synaptic Plasticity : By affecting NMDA receptor signaling pathways, L-701,252 influences synaptic plasticity and may impact learning and memory processes.

Neuropharmacology

L-701,252 has been extensively studied for its neuroprotective effects:

- Case Study 1 : In a study on global cerebral ischemia, L-701,252 demonstrated significant neuroprotective effects by reducing neuronal damage and improving functional outcomes in animal models.

Antidepressant-Like Effects

Research indicates that L-701,252 may exert antidepressant-like effects through modulation of glutamate signaling:

- Case Study 2 : In behavioral models of depression, administration of L-701,252 resulted in increased locomotor activity and reduced immobility time, suggesting potential antidepressant properties.

Anti-inflammatory Activity

Emerging evidence suggests that L-701,252 may possess anti-inflammatory properties beneficial for treating neurodegenerative diseases:

- Case Study 3 : Studies have shown that compounds similar to L-701,252 can decrease markers of inflammation in neuroinflammatory models.

作用機序

L-701,252は、NMDA受容体のグリシン部位を拮抗することにより効果を発揮します。この阻害により、受容体はグリシンによって活性化されることが阻止され、それにより興奮毒性が軽減され、神経保護が提供されます。 分子標的にはNMDA受容体サブユニットが含まれ、関与する経路は主にカルシウム流入とニューロンシグナル伝達に関連しています .

類似の化合物:

ガベスティネル: 神経保護特性を持つ別のNMDA受容体アンタゴニスト。

リルーゾール: 筋萎縮性側索硬化症の治療に使用されるグルタミン酸アンタゴニスト。

プロシクリジン塩酸塩: NMDAアンタゴニスト特性を持つ抗コリン剤。

L-701,252の独自性: L-701,252は、NMDA受容体のグリシン部位に対する高い効力と選択性のために独自です。 その特異的な結合親和性と神経保護効果により、研究と潜在的な治療用途のための貴重な化合物となっています .

類似化合物との比較

Gavestinel: Another NMDA receptor antagonist with neuroprotective properties.

Riluzole: A glutamate antagonist used in the treatment of amyotrophic lateral sclerosis.

Procyclidine hydrochloride: An anticholinergic agent with NMDA antagonist properties.

Uniqueness of L-701,252: L-701,252 is unique due to its high potency and selectivity for the glycine site on the NMDA receptor. Its specific binding affinity and neuroprotective effects make it a valuable compound for research and potential therapeutic applications .

生物活性

The compound 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one , also referred to as 7-CKA , is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the context of neurological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

7-CKA has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 229.63 g/mol

- SMILES Notation : OC(=O)c1cnc2cc(Cl)ccc2c1O

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 229.63 g/mol |

| Melting Point | 250 °C (dec.) |

| Solubility | Soluble in DMSO |

7-CKA primarily interacts with the GluD2 receptor , a member of the ionotropic glutamate receptor family. Research indicates that it acts as a modulator of this receptor, influencing synaptic plasticity and neurotransmitter release. Specifically, it has been shown to induce conformational changes in the GluD2 ligand-binding domain, which can affect receptor activation and signaling pathways associated with learning and memory processes in the cerebellum .

Pharmacological Effects

Studies have demonstrated that 7-CKA exhibits several pharmacological effects:

- Neuroprotective Properties : It has been associated with neuroprotection in models of excitotoxicity, potentially reducing neuronal damage.

- Antidepressant-like Effects : Animal studies suggest that 7-CKA may have antidepressant-like effects, possibly linked to its modulation of glutamate signaling .

- Anti-inflammatory Activity : There is emerging evidence that compounds similar to 7-CKA possess anti-inflammatory properties, which could be beneficial in neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity | Observed Effects | Reference |

|---|---|---|

| Neuroprotection | Reduced neuronal damage | |

| Antidepressant-like effects | Increased behavioral responses in models | |

| Anti-inflammatory | Decreased markers of inflammation |

Case Study 1: Neuroprotective Effects

In a study by Kristensen et al., the neuroprotective effects of 7-CKA were evaluated using a mouse model of excitotoxicity induced by NMDA. The results indicated that treatment with 7-CKA significantly reduced neuronal loss in the hippocampus compared to control groups. Histological analysis showed decreased activation of apoptotic pathways, suggesting a protective mechanism against excitotoxic damage .

Case Study 2: Behavioral Studies on Depression

Another study focused on the antidepressant-like effects of 7-CKA using forced swim tests and tail suspension tests in rodents. Results indicated that administration of 7-CKA led to a significant decrease in immobility time, suggesting an increase in antidepressant-like behavior. The study concluded that these effects may be mediated through modulation of glutamatergic transmission .

化学反応の分析

Nucleophilic Aromatic Substitution at C7

The 7-chloro substituent undergoes substitution reactions under specific conditions. For example:

-

Grignard-mediated substitution : Magnesiation of 7-chloroquinoline derivatives using i-PrMgCl·LiCl enables efficient replacement of chlorine with electrophiles (e.g., aldehydes, aryl halides). This reaction proceeds via an iodo-magnesium exchange mechanism under flow conditions, achieving up to 94.7% conversion (Table 1) .

| Entry | Flow Rate (mL/min) | Residence Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 6 | 3 | 0.83 | 94.7 | 86 |

Conditions: Flow system with i-PrMgCl·LiCl, 7-chloro-4-iodoquinoline, and benzaldehyde at RT .

Functionalization of the 4-Hydroxy Group

The 4-hydroxy group participates in acylation and alkylation reactions:

-

Acylation : Treatment with acetic anhydride forms the corresponding 4-acetoxy derivative, leveraging the nucleophilic nature of the phenolic oxygen .

-

Condensation reactions : The hydroxy group facilitates cyclization with electrophiles like malonyl-CoA in biosynthetic pathways, forming diketone intermediates .

Reactivity of the Cyclopropanecarbonyl Group

The strained cyclopropane ring and carbonyl group enable unique transformations:

-

Nucleophilic addition : The carbonyl undergoes 1,4-addition with nucleophiles (e.g., amines, thiols) under acidic conditions, analogous to enone chemistry .

-

Ring-opening reactions : Strong acids or bases can cleave the cyclopropane ring, yielding linear ketone derivatives.

Quinolinone Core Modifications

The lactam structure allows for electrophilic substitution and ring-opening :

-

Magnesiation at C4/C8 : Turbo Grignard reagents (i-PrMgCl·LiCl) deprotonate specific positions, enabling functionalization with aldehydes or aryl halides (Scheme 1) .

-

Hydrolysis : Under strong acidic conditions, the lactam ring opens to form a carboxylic acid derivative.

Kinetic and Mechanistic Insights

特性

IUPAC Name |

7-chloro-3-(cyclopropanecarbonyl)-4-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6H,1-2H2,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEFWCFPCLDOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715805 | |

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-13-5 | |

| Record name | 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of L-701,252, and how does it exert its anticonvulsant effects?

A1: L-701,252 acts as a full antagonist at the glycine site of the NMDA receptor complex. [] This means it binds to the glycine binding site on the NMDA receptor and prevents the endogenous agonist, glycine, from binding and activating the receptor. The NMDA receptor is a glutamate receptor subtype involved in excitatory neurotransmission in the central nervous system. Excessive activation of NMDA receptors contributes to neuronal hyperexcitability and seizure activity. By blocking the glycine binding site, L-701,252 reduces NMDA receptor activation and thus suppresses neuronal hyperexcitability, leading to anticonvulsant effects.

Q2: How does the structure of L-701,252 relate to its activity as a glycine site antagonist?

A2: The research paper highlights the importance of the 4-hydroxyquinolin-2(1H)-one core structure for the antagonistic activity of L-701,252 and related compounds. [] The researchers propose this core structure acts as a "vinylogous acid," mimicking the carboxylic acid functionality found in other glycine site antagonists. They also identified the 3-substituent as crucial for binding, suggesting a pi-system interaction with a putative receptor cation. In L-701,252, the 3-substituent is a cyclopropanecarbonyl group. This group is thought to be particularly favorable for binding, as L-701,252 is the most potent compound in the series tested for preventing audiogenic seizures in mice. [] Further research would be needed to fully elucidate the specific interactions between the cyclopropanecarbonyl group and the glycine binding site.

Q3: What in vivo data supports the anticonvulsant activity of L-701,252?

A3: The study investigated the anticonvulsant potential of L-701,252 using the audiogenic seizure model in DBA/2 mice. [] These mice are highly susceptible to sound-induced seizures. The study found that L-701,252 effectively prevented seizures in these mice, demonstrating its anticonvulsant activity in vivo. Notably, L-701,252 exhibited an ED50 of 4.1 mg/kg when administered intraperitoneally, highlighting its potency in this model. [] This data supports further investigation of L-701,252 as a potential therapeutic for seizure disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。